8-Methylpentadecan-1-OL, also known as (13R)-13-methylpentadecan-1-ol, is a chiral alcohol with the molecular formula . It features a long hydrocarbon chain with a hydroxyl group (-OH) attached to the first carbon and a methyl group at the 13th carbon in the R-configuration. This compound is classified as a fatty alcohol and is notable for its potential applications in various scientific fields, including fragrance, food chemistry, and organic synthesis.
The synthesis of 8-methylpentadecan-1-OL can be achieved through several methods:
In industrial settings, continuous flow reactors are often employed for scaling up production. These reactors provide precise control over reaction conditions, ensuring consistent product quality. Catalytic hydrogenation and enzymatic reduction are favored for their efficiency and selectivity in large-scale production.
8-Methylpentadecan-1-OL has a molecular weight of 242.44 g/mol and features a long hydrocarbon chain typical of fatty alcohols. The structural formula can be represented as follows:
Property | Value |
---|---|
CAS Number | 642995-38-8 |
IUPAC Name | (13R)-13-methylpentadecan-1-ol |
InChI | InChI=1S/C16H34O/c1-3-16(2)14-12-10-8-6-4-5-7-9-11-13-15-17/h16-17H,3-15H2,1-2H3/t16-/m1/s1 |
InChI Key | JWIWHDBXJLJNPH-MRXNPFEDSA-N |
Isomeric SMILES | CCC@@HCCCCCCCCCCCCO |
Canonical SMILES | CCC(C)CCCCCCCCCCCCO |
8-Methylpentadecan-1-OL can undergo several chemical reactions:
Reaction Type | Reagents |
---|---|
Oxidation | Pyridinium chlorochromate, Jones reagent |
Reduction | Sodium borohydride, lithium aluminum hydride |
Substitution | Thionyl chloride, phosphorus tribromide |
The mechanism of action for 8-methylpentadecan-1-OL primarily involves its interactions as a fatty alcohol in biological systems. Fatty alcohols can serve as surfactants or emulsifiers due to their amphiphilic nature, enabling them to interact with both hydrophilic and hydrophobic substances. This property is significant in various applications including cosmetics and pharmaceuticals where they enhance solubility and stability of formulations.
8-Methylpentadecan-1-OL is characterized by:
It exhibits typical properties associated with fatty alcohols:
The compound has a boiling point that aligns with other fatty alcohols, generally around 300 °C under standard atmospheric conditions.
8-Methylpentadecan-1-OL has several scientific uses:
CAS No.: 80181-31-3
CAS No.: 92321-29-4
CAS No.: 7306-96-9
CAS No.: 14269-75-1
CAS No.: 636-57-7
CAS No.: